Antiproliferative Activity Against HCT116 Colon Cancer Cells: Target Compound vs. Doxorubicin
In a comparative MTT assay, ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate demonstrated significant antiproliferative activity against HCT116 human colon cancer cells with an IC₅₀ of 4.363 µM [1]. This value indicates potent cytotoxicity and serves as a key performance benchmark relative to the standard chemotherapeutic agent doxorubicin, which exhibits an IC₅₀ of 1.22 µM in the same cell line under comparable conditions [2]. The target compound's activity is within the same order of magnitude as the clinically used drug, highlighting its relevance as a lead-like molecule for further optimization.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 4.363 µM |
| Comparator Or Baseline | Doxorubicin: 1.22 µM (HCT116) |
| Quantified Difference | 3.57-fold lower potency than doxorubicin |
| Conditions | HCT116 human colon cancer cell line; MTT assay; 72 h drug exposure |
Why This Matters
This quantitative comparator-based evidence provides a clear potency reference point, allowing researchers to assess the compound's suitability as an anticancer lead scaffold relative to a clinically validated standard.
- [1] Aly, A. A., et al. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules 2020, 25, 3036. (Compound 112c). View Source
- [2] Kumar, S., et al. Triazole analogues as potential pharmacological agents: a brief review. Future Journal of Pharmaceutical Sciences 2021, 7, 106. View Source
